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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-

phosphocholine (C6-NBD-PC) is a fluorescently labeled analog of phosphatidylcholine (PC), a

major phospholipid component of eukaryotic cell membranes. The molecule consists of a

palmitoyl chain at the sn-1 position, a C6 acyl chain with the nitrobenzoxadiazole (NBD)

fluorophore at the sn-2 position, and a phosphocholine head group. The NBD fluorophore

exhibits green fluorescence with an excitation maximum of approximately 460 nm and an

emission maximum of around 535 nm, making it compatible with standard fluorescein

isothiocyanate (FITC) filter sets.

C6-NBD-PC is a valuable tool for studying the dynamics of lipid trafficking, membrane

organization, and the activity of lipid-metabolizing enzymes in live cells. Its shorter,

fluorescently labeled acyl chain facilitates its insertion into the outer leaflet of the plasma

membrane. From there, its movement and fate within the cell can be monitored using

fluorescence microscopy. This allows for the real-time visualization of processes such as

endocytosis, intracellular transport, and metabolic conversion.
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Applications
Monitoring Endocytosis and Membrane Recycling: C6-NBD-PC can be used to track the

internalization of plasma membrane components and their subsequent sorting through

endosomal pathways.

Investigating Lipid Trafficking and Sorting: The movement of C6-NBD-PC between different

organelles, such as the Golgi apparatus, endoplasmic reticulum, and mitochondria, can be

visualized to study lipid transport pathways.

Assaying Phospholipase and Flippase Activity: The metabolism of C6-NBD-PC by enzymes

like phospholipases can be monitored by changes in fluorescence. Additionally, its

translocation from the outer to the inner leaflet of the plasma membrane by flippases can be

quantified.[1][2][3][4]

Studying Membrane Dynamics and Organization: C6-NBD-PC can be used in fluorescence

resonance energy transfer (FRET) studies to investigate the lateral distribution and

organization of lipids in membranes.

Data Presentation
Spectral Properties of C6-NBD-PC

Property Value

Excitation Maximum (λex) ~460 nm

Emission Maximum (λem) ~535 nm

Recommended Filter Set FITC / GFP

Recommended Experimental Parameters for Live-Cell
Labeling with C6-NBD-PC
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Parameter Recommended Value Notes

Cell Type
Various mammalian cell lines

(e.g., CHO, HeLa, C2C12)

Optimal conditions may vary

between cell lines.

Seeding Density 60-80% confluency

Ensure cells are in a

logarithmic growth phase for

optimal uptake.

C6-NBD-PC Stock Solution 1-5 mM in ethanol or DMSO
Store at -20°C, protected from

light.

Labeling Medium
Serum-free medium (e.g.,

HBSS or MEM)

Serum can interfere with the

availability of the probe to the

cells.

C6-NBD-PC Working

Concentration
1 - 10 µM

A typical starting concentration

is 5 µM. Titration is

recommended for new cell

lines or applications.

Incubation Temperature 4°C or 37°C

4°C for initial plasma

membrane labeling and to

inhibit endocytosis. 37°C for

studying internalization and

trafficking.

Incubation Time 15 - 90 minutes

Shorter times (15-30 min) are

often sufficient for plasma

membrane labeling. Longer

times may be needed to

observe trafficking to internal

organelles.

Back-Exchange
5% (w/v) fatty acid-free BSA in

serum-free medium

To remove C6-NBD-PC from

the outer leaflet of the plasma

membrane and visualize

internalized probe.
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Protocol 1: General Labeling of Live Mammalian Cells
with C6-NBD-PC
This protocol describes a general method for labeling the plasma membrane of live mammalian

cells and observing the initial stages of internalization.

Materials:

C6-NBD-PC

Ethanol or DMSO

Fatty acid-free Bovine Serum Albumin (BSA)

Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS)

Mammalian cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope with a FITC/GFP filter set and environmental chamber

Procedure:

Preparation of C6-NBD-PC/BSA Complex (500 µM Stock): a. Prepare a 1 mM stock solution

of C6-NBD-PC in ethanol or DMSO. b. In a separate tube, prepare a 5% (w/v) solution of

fatty acid-free BSA in serum-free medium. c. While vortexing the BSA solution, slowly add an

equal volume of the 1 mM C6-NBD-PC stock solution. d. Continue to vortex for at least 1

minute to ensure complex formation. This results in a 500 µM C6-NBD-PC/BSA complex.

Store on ice, protected from light.

Cell Preparation: a. Grow cells to 60-80% confluency on a suitable imaging dish or coverslip.

b. On the day of the experiment, wash the cells twice with pre-warmed serum-free medium.

Labeling: a. Prepare the labeling solution by diluting the 500 µM C6-NBD-PC/BSA stock

complex to a final concentration of 5 µM in pre-chilled (4°C) serum-free medium. b. Aspirate

the medium from the cells and add the cold labeling solution. c. Incubate the cells on ice or

at 4°C for 30 minutes. This step primarily labels the plasma membrane while minimizing

endocytosis.
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Washing: a. Aspirate the labeling solution and wash the cells three times with ice-cold

serum-free medium to remove unbound C6-NBD-PC.

Imaging Plasma Membrane Staining: a. Add fresh, pre-warmed serum-free medium to the

cells. b. Immediately image the cells using a fluorescence microscope equipped with a

FITC/GFP filter set. At this stage, fluorescence should be predominantly at the plasma

membrane.

(Optional) Chase for Internalization: a. To observe internalization and trafficking, after

washing (step 4), add pre-warmed (37°C) complete medium. b. Incubate the cells at 37°C in

a CO₂ incubator for various time points (e.g., 5, 15, 30, 60 minutes). c. At each time point,

wash the cells with cold serum-free medium and image as in step 5.

(Optional) Back-Exchange to Visualize Internalized Probe: a. After the chase period (step

6b), wash the cells twice with cold serum-free medium. b. Add a pre-warmed solution of 5%

(w/v) fatty acid-free BSA in serum-free medium and incubate at 37°C for 10-15 minutes. c.

Wash the cells three times with warm serum-free medium and image. The remaining

fluorescence will represent the internalized pool of C6-NBD-PC.

Protocol 2: Quantitative Analysis of C6-NBD-PC Uptake
using Flow Cytometry
This protocol allows for the quantification of C6-NBD-PC internalization in a cell population.

Materials:

All materials from Protocol 1

Flow cytometer with a 488 nm laser and appropriate emission filters

Trypsin-EDTA or other cell detachment solution

Phosphate-buffered saline (PBS)

Flow cytometry tubes

Procedure:
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Cell Preparation: a. Grow cells in culture flasks to 70-80% confluency. b. Detach the cells

using trypsin-EDTA, wash with complete medium, and then resuspend in serum-free medium

at a concentration of 1 x 10⁶ cells/mL.

Labeling: a. Prepare the labeling solution as described in Protocol 1, step 3a. b. Add the

labeling solution to the cell suspension and incubate at 37°C for the desired time course

(e.g., 0, 5, 15, 30, 60 minutes).

Stopping the Uptake and Washing: a. At each time point, transfer an aliquot of the cell

suspension to a microfuge tube and immediately place it on ice to stop further uptake. b.

Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet twice with ice-cold

PBS.

Back-Exchange (to measure internalized fraction): a. For each time point, take two aliquots

of labeled cells. b. Resuspend one aliquot in cold PBS (total fluorescence). c. Resuspend the

second aliquot in cold 5% fatty acid-free BSA in PBS and incubate on ice for 10 minutes

(internalized fluorescence). d. Wash the BSA-treated cells once with cold PBS.

Flow Cytometry Analysis: a. Resuspend the final cell pellets in PBS. b. Analyze the

fluorescence of the cell populations using a flow cytometer. The difference in mean

fluorescence intensity between the samples with and without back-exchange represents the

amount of C6-NBD-PC in the plasma membrane.

Visualizations
Experimental Workflow for Live-Cell Imaging of C6-NBD-
PC
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Caption: Workflow for live-cell imaging of C6-NBD-PC uptake and trafficking.
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Putative Intracellular Trafficking Pathway of C6-NBD-PC
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Caption: A putative model for the intracellular trafficking of C6-NBD-PC in mammalian cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Using C6-NBD-PC
in Live Cells]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258141/docs#application-notes-and-protocols-for-
using-c6-nbd-pc-in-live-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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